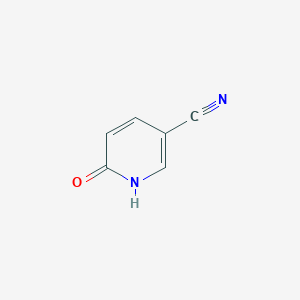

6-Hydroxynicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQUUHVUQQFTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915298 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94805-52-4 | |

| Record name | 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxynicotinonitrile chemical properties and structure

An In-depth Technical Guide to 6-Hydroxynicotinonitrile: Properties, Structure, and Applications

Introduction

This compound, a substituted pyridine derivative, stands as a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structural framework, featuring a pyridine ring functionalized with both a hydroxyl group and a nitrile moiety, provides a versatile platform for chemical modification.[1] This dual reactivity makes it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).[1][2] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties, structural nuances, synthetic methodologies, and applications of this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Structure and Tautomerism

The nominal structure, this compound, belies a crucial chemical behavior inherent to many hydroxypyridines: prototropic tautomerism.[3] The compound exists in a dynamic equilibrium between the aromatic 'hydroxy' form (enol) and the non-aromatic 'pyridone' form (keto).

-

This compound (Enol form): An aromatic pyridine ring with a hydroxyl (-OH) group at position 6.

-

6-Oxo-1,6-dihydropyridine-3-carbonitrile (Keto form): A dihydropyridine ring with a carbonyl (C=O) group at position 6.[2]

While both forms coexist, the equilibrium often favors the pyridone tautomer, particularly in polar solvents and the solid state.[4][5] This preference is stabilized by factors including favorable dipole moments and the potential for strong intermolecular hydrogen bonding in the pyridone form.[4][5] The IUPAC name for this dominant tautomer is 6-oxo-1,6-dihydropyridine-3-carbonitrile. Understanding this equilibrium is paramount, as the reactivity and spectroscopic properties of the compound are a reflection of this tautomeric mixture.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are essential for its identification, handling, and use in synthesis. A summary of its key properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 95891-30-8 / 94805-52-4 | [1][6][7] |

| Molecular Formula | C₆H₄N₂O | [1][2][7][8] |

| Molecular Weight | 120.11 g/mol | [1][2][7][8] |

| Appearance | White to off-white or yellow solid/powder | [2] |

| Melting Point | 223-225 °C | [2] |

| Boiling Point | 382.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.14 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥95-97% | [1][2] |

| SMILES | N#CC1=CN=C(O)C=C1 | [8] |

| InChI Key | CCQUUHVUQQFTGV-UHFFFAOYSA-N |

Spectroscopic Profile

Structural validation relies on a combination of spectroscopic techniques.[9] The observed spectra for this compound reflect the dominant pyridone tautomer.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns are critical for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR provides information on the number and chemical environment of the carbon atoms, including the characteristic signals for the nitrile carbon, the carbonyl carbon (from the pyridone tautomer), and the other ring carbons.

-

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the key functional groups. The spectrum typically shows a strong absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and a prominent carbonyl (C=O) stretch (around 1650-1700 cm⁻¹) characteristic of the pyridone form. A broad O-H stretch (around 3200-3600 cm⁻¹) may also be present, indicating the hydroxy tautomer or hydrogen bonding.[9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9] The monoisotopic mass is 120.032364 Da.[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification

While various synthetic routes to nicotinonitrile derivatives exist, a common and reliable laboratory-scale synthesis of this compound involves the acidic or basic hydrolysis of 2-chloro-5-cyanopyridine. The chloro-substituent at this position is susceptible to nucleophilic substitution by a hydroxide ion.

Experimental Protocol: Synthesis from 2-Chloro-5-cyanopyridine

This protocol describes a representative procedure for the synthesis of this compound.

Causality: The choice of aqueous acid (like HCl) and heat is crucial. The acidic medium protonates the pyridine nitrogen, activating the ring towards nucleophilic attack by water. The elevated temperature provides the necessary activation energy to overcome the reaction barrier for the substitution of the chlorine atom.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-cyanopyridine (1.0 eq).

-

Add a 4 M aqueous solution of hydrochloric acid (HCl) (approx. 10 volumes). The volume is chosen to ensure complete dissolution and efficient stirring.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material typically indicates reaction completion (usually within 4-8 hours).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C. This reduces the solubility of the product.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is approximately 6-7. The product will precipitate as a solid. The neutralization step is critical; adding the base too quickly can cause excessive foaming and heat generation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like diethyl ether to remove organic impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of recrystallization solvent is determined by the product's solubility profile—it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.

-

-

Validation:

-

Dry the purified product under vacuum.

-

Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 (NMR, IR, MS) and by measuring its melting point.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two primary functional groups.[1]

-

Hydroxyl/Pyridone Group: The pyridone nitrogen can be readily alkylated or arylated. The oxygen atom can participate in etherification reactions (O-alkylation) under specific conditions, although N-alkylation is often favored.

-

Nitrile Group: The nitrile moiety is a versatile functional group that can be:

This versatile reactivity makes this compound a valuable scaffold in drug discovery.[1] Substituted pyridines are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[13] The 6-substituted nicotinonitrile framework, in particular, is a key component in the design of targeted therapies, such as covalent inhibitors for kinases implicated in inflammatory and autoimmune diseases.[13]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2] Storage under an inert atmosphere at room temperature is recommended.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile tool for chemical innovation. Its defining characteristic is the keto-enol tautomerism, which governs its reactivity and physical properties. With well-established synthetic routes and a rich spectrum of potential chemical transformations, it serves as a cornerstone for the development of novel compounds in the pharmaceutical and materials science sectors. A thorough understanding of its structure, properties, and handling requirements, as detailed in this guide, is fundamental for any scientist aiming to leverage its full potential.

References

- Vertex AI Search. (n.d.). This compound: Key Properties for Synthesis Chemists.

- Sigma-Aldrich. (n.d.). 6-Hydroxy-nicotinonitrile | 94805-52-4.

- BLD Pharm. (n.d.). 95891-30-8 | this compound.

- Pharmaffiliates. (n.d.). CAS No : 94805-52-4 | Product Name : this compound.

- Alfa Chemical. (2020, April 29). China this compound CAS No.: 95891-30-8 Manufacturers.

- ResearchGate. (n.d.). Crystal structure of 6-hydroxynicotinic acid.

- PubChemLite. (n.d.). This compound (C6H4N2O).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 95891-30-8.

- PubChem. (n.d.). 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924.

- Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).

- Sigma-Aldrich. (n.d.). This compound | 94805-52-4.

- BenchChem. (n.d.). Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques.

- BenchChem. (2025, December). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.

- Wikipedia. (n.d.). Tautomer.

- RCS Research Chemistry Services. (n.d.). How about Tautomers?.

- jOeCHEM. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - this compound (C6H4N2O) [pubchemlite.lcsb.uni.lu]

- 11. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 6-Hydroxynicotinonitrile solubility

An In-depth Technical Guide to the Physical Properties of 6-Hydroxynicotinonitrile with a Core Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in pharmaceutical research and development due to its versatile chemical structure. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective utilization. This technical guide provides a comprehensive overview of the known physical properties of this compound and offers detailed, field-proven protocols for the experimental determination of its solubility. While specific quantitative solubility data for this compound is not widely published, this guide will also infer its likely solubility profile based on its structural attributes and data from analogous compounds.

Introduction to this compound

This compound, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a bifunctional molecule featuring a pyridine ring substituted with a hydroxyl group and a nitrile moiety.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, enabling diverse synthetic transformations. The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The nitrogen atom in the pyridine ring also offers a site for potential N-alkylation or salt formation, further expanding its synthetic utility.

The solubility of an active pharmaceutical ingredient or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation development, and performance in biological assays.[3] Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering the development of a potential drug candidate. Therefore, a detailed understanding and accurate measurement of solubility are essential early in the drug discovery process.[4]

Physicochemical Properties of this compound

A summary of the available physicochemical properties of this compound is presented in Table 1. This data is crucial for predicting its behavior in various solvent systems and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H4N2O | [5][6][7] |

| Molecular Weight | 120.11 g/mol | [5][6][7] |

| CAS Number | 94805-52-4, 95891-30-8 | [1][2][5][6][7][8] |

| Appearance | White to yellow or off-white to green solid | [1][2] |

| Melting Point | 223-225 °C | [2] |

| Boiling Point | 382.7 °C at 760 mmHg | [2] |

| Purity (typical) | >97% | [2] |

Solubility Profile of this compound

The presence of the hydroxyl group and the nitrogen atom in the pyridine ring suggests that this compound can act as both a hydrogen bond donor and acceptor. This capability generally imparts some degree of aqueous solubility. For instance, structurally related hydroxypyridines exhibit notable water solubility:

-

2-Hydroxypyridine: Soluble in water (450 g/L at 20°C) and ethanol.[9]

-

3-Hydroxypyridine: Soluble in water (33 g/L) and alcohol.[10][11]

Based on these analogs, it is reasonable to hypothesize that this compound possesses moderate aqueous solubility. The nitrile group, being polar, may also contribute to its solubility in polar solvents. However, the overall solubility will be a balance between the polar functional groups and the aromatic pyridine ring, which has some hydrophobic character.

The solubility of this compound is also expected to be pH-dependent. The pyridine ring nitrogen is basic, and the hydroxyl group is weakly acidic. The pKa of the molecule will dictate the ionization state at different pH values, which in turn will significantly influence its aqueous solubility, as governed by the Henderson-Hasselbalch equation.

In organic solvents, the principle of "like dissolves like" is a good predictor of solubility.[12] It is anticipated that this compound will be more soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) than in nonpolar solvents like hexane or toluene.

Experimental Determination of Solubility

To obtain precise and reliable solubility data for this compound, experimental determination is essential. Two common methods for solubility assessment in drug discovery are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[3][13]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.[14][15]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial). The presence of excess solid is crucial to ensure that equilibrium is reached.[14]

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to allow for equilibration. This can take anywhere from 24 to 72 hours.[13][14]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[12]

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[12]

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

-

Below is a diagram illustrating the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[3][4] It is a high-throughput method often used in the early stages of drug discovery for rapid compound profiling.[16][17]

Experimental Protocol (Nephelometric Method):

-

Preparation of Compound Stock:

-

Assay Plate Preparation:

-

Incubation and Measurement:

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a control.

-

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound:

-

Purity: The presence of impurities can affect the solubility of the compound. It is crucial to use a well-characterized and highly pure sample for solubility determination.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

-

Experimental Conditions: As highlighted in the protocols, factors such as temperature, pH of the aqueous buffer, and equilibration time can all have a significant impact on the measured solubility.[3][14]

Conclusion

While a definitive, quantitative solubility value for this compound is not widely reported, its chemical structure suggests it possesses moderate solubility in aqueous and polar organic solvents. For researchers and drug development professionals working with this important synthetic intermediate, the experimental protocols provided in this guide offer a robust framework for determining its thermodynamic and kinetic solubility. Accurate solubility data is indispensable for guiding formulation strategies, interpreting bioassay results, and ultimately, for the successful development of new therapeutics.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Alfa Chemical. China this compound CAS No.: 95891-30-8 Manufacturers. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Solubility of Things. 2-Hydroxypyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Key Properties for Synthesis Chemists. Available from: [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]

-

Chemsrc. 4-Chloro-1,2-dimethylcyclohexane | CAS#:1122-38-9. Available from: [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

PubChem. 6-Hydroxynicotinic acid. Available from: [Link]

-

Pharmaffiliates. This compound | CAS No : 94805-52-4. Available from: [Link]

-

Omsynth Lifesciences. This compound : CAS No.94805-52-4. Available from: [Link]

-

Jilin haofei import and export trade Co.,Ltd. This compound cas no.95891-30-8. Available from: [Link]

-

LookChem. 4-Dimethylaminopyridine|1122-58-3. Available from: [Link]

-

Alfa Chemical. شماره CAS this compound: 95891-30-8. Available from: [Link]

-

Alfa Chemical. China this compound CAS No .: 95891-30-8 Fabricantes. Available from: [Link]

Sources

- 1. 6-Hydroxy-nicotinonitrile | 94805-52-4 [sigmaaldrich.com]

- 2. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 7. omsynth.com [omsynth.com]

- 8. This compound CAS NO.95891-30-8, CasNo.95891-30-8 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 9. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 10. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to 6-Hydroxynicotinonitrile: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 6-Hydroxynicotinonitrile (CAS No. 95891-30-8), a pivotal heterocyclic organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, reactivity, synthesis considerations, and applications, grounding all claims in authoritative data and established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as 6-oxo-1,6-dihydropyridine-3-carbonitrile and 6-hydroxy-3-pyridinecarbonitrile, is a bifunctional pyridine derivative.[1][2] Its value in synthetic chemistry stems from the strategic placement of a hydroxyl group and a nitrile moiety on the pyridine scaffold, a privileged structure in medicinal chemistry.[3][4]

The molecule's inherent structure presents a tautomeric equilibrium between the pyridinol and pyridone forms. For clarity and based on common nomenclature, this guide will primarily refer to the "hydroxy" form. Understanding this equilibrium is crucial, as it can influence the compound's reactivity and physical properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95891-30-8 | [3] |

| Molecular Formula | C₆H₄N₂O | [1][3] |

| Molecular Weight | 120.11 g/mol | [1][3] |

| Appearance | Off-white to green or yellow solid | [1] |

| Melting Point | 223-225 °C (lit.) | [1] |

| Purity (Typical) | ≥ 97% | [1][3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Inert atmosphere recommended. | [1][5] |

| SMILES Code | N#CC1=CN=C(O)C=C1 | [5] |

Note: Physical properties such as solubility are not widely published for the nitrile derivative, but studies on the related 6-hydroxynicotinic acid show it has low solubility in water and ethanol compared to other isomers, a factor that may be relevant when selecting reaction solvents.[6]

Reactivity and Synthetic Utility: A Chemist's Perspective

The synthetic versatility of this compound is its most significant attribute.[3] The two primary functional groups offer orthogonal reactivity, allowing for selective transformations and making it a highly valuable building block for complex molecular architectures.

The Dual-Reactivity Framework

The hydroxyl and nitrile groups are the molecule's reactive centers. Their manipulation is key to its role as a pharmaceutical intermediate.

-

Hydroxyl Group (-OH): As a nucleophile, this group readily participates in O-alkylation (etherification) and esterification reactions. This allows for the introduction of diverse side chains, which is fundamental for structure-activity relationship (SAR) studies in drug discovery.

-

Nitrile Group (-C≡N): This group is a versatile precursor to other critical functionalities. It can be:

-

Hydrolyzed to a carboxylic acid, creating a new point for amide coupling or other conjugations.

-

Reduced to a primary amine, which can be further derivatized.

-

Utilized in cycloaddition reactions to form heterocyclic rings like tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.[3]

-

The interplay of these groups allows for a stepwise, controlled synthesis of more complex molecules. The diagram below illustrates these potential synthetic transformations.

Caption: Key reactive sites and synthetic transformations of this compound.

Role in Drug Discovery and Development

Heterocyclic compounds, particularly those containing a pyridine ring, form the backbone of a vast number of FDA-approved drugs.[4][7] this compound serves as an important raw intermediate in the synthesis of these complex Active Pharmaceutical Ingredients (APIs).[1][8] Its utility lies in providing a pre-functionalized scaffold that medicinal chemists can elaborate upon to optimize pharmacological properties.

Workflow: From Intermediate to Investigational Compound

The journey from a chemical intermediate to a potential drug candidate is a multi-step process. The inherent reactivity of this compound is leveraged at the "Lead Optimization" stage, where analogues are synthesized to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: A generalized workflow for utilizing this compound in lead optimization.

Quality Control and Analytical Characterization

For any application in pharmaceutical development, rigorous quality control is non-negotiable. Sourcing material with a minimum purity of 97% is standard practice to ensure predictable reaction outcomes and minimize downstream purification challenges.[1][3] A reputable supplier will always provide a detailed Certificate of Analysis (COA) and a Material Safety Data Sheet (MSDS).[3]

Self-Validating Analytical Protocol

A multi-technique approach is essential to confirm both the identity and purity of this compound. No single method is sufficient; the data must be corroborative.

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure by showing the number, environment, and connectivity of hydrogen and carbon atoms. |

| FTIR Spectroscopy | Functional Group Identification | Detects characteristic vibrations for key bonds, such as -OH (broad), -C≡N (sharp), and C=C/C=N of the aromatic ring. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight (120.11 g/mol ) and provides fragmentation patterns that can support structural assignment. |

| HPLC/UPLC | Purity Assessment | Quantifies the purity of the sample by separating it from impurities and by-products. |

| Melting Point Analysis | Purity Indication | A sharp melting point range (e.g., 223-225 °C) indicates high purity. |

While specific spectral data for this exact CAS number is not broadly published in peer-reviewed journals, vendors often provide this data upon request.[5] The closely related 6-Hydroxynicotinic acid has extensive public data which can serve as a useful reference for expected spectral regions.[9]

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. The safety profile of this compound is similar to other related pyridine derivatives.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Protocol for Safe Handling

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[1][10]

By adhering to these protocols, researchers can safely and effectively utilize the synthetic potential of this versatile chemical building block.

References

-

China this compound CAS No.: 95891-30-8 Manufacturers. (2020, April 29). Alfa Chemical. Retrieved January 11, 2026, from [Link]

-

China 589-87-7 Manufacturers. (n.d.). Alfa Chemical. Retrieved January 11, 2026, from [Link]

-

This compound | CAS No: 94805-52-4. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

-

China CAS No 54231 35 5 Manufacturers Factory Suppliers. (n.d.). Alfa Chemical. Retrieved January 11, 2026, from [Link]

-

6-Hydroxynicotinic acid | CNP0320055.0. (2024, August 20). COCONUT. Retrieved January 11, 2026, from [Link]

-

6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Hydroxynicotinic acid crystallisation and solubility systematic studies. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

This compound cas no.95891-30-8. (n.d.). Jilin haofei import and export trade Co.,Ltd. Retrieved January 11, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]

Sources

- 1. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 8. China 589-87-7 Manufacturers - Free Sample - Alfa Chemical - Page 19 [alfachemch.com]

- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

The Tautomeric Landscape of a Privileged Scaffold: An In-Depth Technical Guide to the 6-Hydroxynicotinonitrile ⇌ 6-Oxo-1,6-dihydropyridine-3-carbonitrile Equilibrium

Abstract

The prototropic tautomerism of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing molecular properties such as solubility, lipophilicity, hydrogen bonding capability, and receptor-ligand interactions. This technical guide provides a comprehensive examination of the tautomeric equilibrium between 6-Hydroxynicotinonitrile and its corresponding lactam form, 6-oxo-1,6-dihydropyridine-3-carbonitrile. We will delve into the fundamental thermodynamic and structural principles governing this equilibrium, the significant impact of the solvent environment, and the analytical methodologies employed to characterize and quantify the tautomeric populations. This guide is intended for researchers, medicinal chemists, and formulation scientists seeking a deep, field-proven understanding of this critical molecular behavior.

Introduction: The Principle of Prototropic Tautomerism in Pyridinones

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[1][2] In the context of this compound, we are primarily concerned with lactam-lactim tautomerism, a specific form of keto-enol tautomerism prevalent in heterocyclic systems. The equilibrium involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[3]

The two tautomers are:

-

This compound (Lactim or Enol form): An aromatic hydroxypyridine.

-

6-oxo-1,6-dihydropyridine-3-carbonitrile (Lactam or Oxo/Keto form): A pyridinone derivative.

While the hydroxy form possesses a fully aromatic pyridine ring, the oxo form benefits from the high thermodynamic stability of the amide and carbonyl functionalities.[4] The position of this equilibrium is not static; it is a dynamic process influenced by a confluence of intrinsic structural features and extrinsic environmental factors. For 2- and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone (oxo) form in most solvents and in the solid state.[3][4] This preference is a critical consideration in drug design, as the predominant tautomer dictates the molecule's interactive potential.

Governing Factors of the Tautomeric Equilibrium

The predominance of the 6-oxo-1,6-dihydropyridine-3-carbonitrile tautomer is not accidental but is dictated by several key energetic and structural factors.

Aromaticity and Bond Energies

While the this compound form contains a classic pyridine aromatic system, the 6-oxo tautomer can also exhibit significant aromatic character through delocalization of the nitrogen lone pair into the ring, creating a resonance contributor with charge separation.[2] This delocalization, coupled with the formation of a strong C=O double bond, provides substantial thermodynamic stabilization that often outweighs the energetic cost of disrupting the formal aromaticity of the hydroxy form.

The Influence of the Cyano Substituent

The presence of an electron-withdrawing cyano (-CN) group at the 3-position plays a crucial role. This group significantly influences the electronic distribution within the pyridine ring. For the oxo tautomer, the cyano group enhances the polarization of the molecule, stabilizing the charge-separated resonance structure.[5] This stabilization further shifts the equilibrium in favor of the more polar lactam form.[5]

Solvent Effects: A Decisive Factor

The solvent environment is arguably the most potent external factor governing the tautomeric equilibrium. The general principle is that polar solvents preferentially stabilize the more polar tautomer.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the polar lactam tautomer, which has a larger dipole moment, through hydrogen bonding to the carbonyl oxygen and the N-H group.[5][6] In aqueous solution, the stabilization of the oxo form is so significant that it is considered the exclusive species for most practical purposes.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and possess large dipole moments, effectively stabilizing the polar lactam form. Studies on analogous 3-cyano-2(1H)-pyridones in DMSO confirm the overwhelming predominance of the lactam tautomer.[7]

-

Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In nonpolar environments, the less polar hydroxy form may be present in more significant, sometimes even comparable, amounts.[3] However, for many pyridinone systems, the inherent stability of the oxo form ensures it remains the major tautomer even in less polar media.

The relationship between solvent polarity and tautomeric preference is a critical, self-validating system: observing a shift in equilibrium upon changing solvent polarity confirms the differential polarity of the tautomers and validates the analytical method.

Analytical Characterization and Methodologies

Determining the position of the tautomeric equilibrium requires robust analytical techniques capable of distinguishing between the two forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[8]

Expected Spectroscopic Signatures:

| Group | This compound (Hydroxy form) | 6-oxo-1,6-dihydropyridine-3-carbonitrile (Oxo form) |

| N-H Proton | Absent | Broad singlet, typically > 12 ppm (in DMSO-d6)[9] |

| O-H Proton | Broad singlet, variable chemical shift | Absent |

| Ring Protons | Aromatic region (approx. 7.0-8.5 ppm) | Vinylic region, shifted relative to the hydroxy form |

| C2 (C-OH) | ~160-165 ppm | N/A |

| C6 (C=O) | N/A | ~160-165 ppm[5] |

| C3 (C-CN) | ~105-110 ppm | ~105-110 ppm |

| CN Carbon | ~117-120 ppm | ~117-120 ppm |

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Prepare separate samples by dissolving the compound in a series of deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, Benzene-d6). Ensure complete dissolution.

-

Transfer the solutions to high-quality 5 mm NMR tubes.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Tune and shim the instrument for each sample to ensure high resolution.

-

Record standard ¹H NMR spectra at a constant, known temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire spectra with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Ensure the spectral width covers the expected chemical shift range (e.g., -1 to 15 ppm).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate all signals corresponding to each tautomer. The presence of a broad signal downfield of 12 ppm is a strong indicator of the N-H proton of the oxo form.

-

The ratio of the integrals for distinct, non-overlapping protons of each tautomer allows for the calculation of the tautomeric ratio and the equilibrium constant (K_T = [Oxo]/[Hydroxy]).

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and can be used to study tautomerism. The hydroxy and oxo forms will have distinct chromophores and thus different absorption maxima (λ_max).[3] The lactam (oxo) tautomer, being more polar, often exhibits a significant solvatochromic shift (a change in λ_max with solvent polarity).[5]

Typical Observations:

-

Hydroxy (Lactim) Form: Exhibits π → π* transitions characteristic of an aromatic hydroxypyridine.

-

Oxo (Lactam) Form: Possesses a different conjugated system, leading to distinct absorption bands. These bands are often sensitive to solvent polarity.[2]

By recording spectra in various solvents and observing the systematic changes in band intensities, one can deduce the position of the equilibrium.[10] For quantitative analysis, the molar absorptivity of each pure tautomer would be required, which can be challenging to obtain if one tautomer is not exclusively present in any solvent. Computational methods can aid in predicting the spectra of the individual tautomers.[11][12]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. For related 3-cyano-2-oxo-dihydropyridine derivatives, crystal structures have consistently confirmed that the molecule exists in the oxo (lactam) form in the solid state.[13] This is due to the ability of the oxo form to establish strong intermolecular N-H···O=C hydrogen bonds, which creates a highly stable crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[6] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[14] Time-Dependent DFT (TD-DFT) can further predict the UV-Vis absorption spectra for each tautomer, aiding in the interpretation of experimental data.[12] Computational studies consistently show that for 2- and 4-pyridones, the oxo form is more stable than the hydroxy form in polar solvents.[6]

Implications for Drug Development

Understanding the tautomeric preference of 6-oxo-1,6-dihydropyridine-3-carbonitrile is paramount for its application in drug discovery and development.

-

Receptor Binding: The predominant oxo tautomer presents a distinct set of hydrogen bond donors (N-H) and acceptors (C=O, -CN), which will govern its interaction with biological targets. Designing ligands based on the minor hydroxy tautomer would likely lead to a significant loss of binding affinity.

-

Physicochemical Properties: The greater polarity of the oxo form influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expected to have higher aqueous solubility and different lipophilicity (LogP/LogD) compared to the hydroxy tautomer.

-

Intellectual Property: The correct representation of the dominant tautomeric form is crucial for securing robust patent protection.

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the 6-oxo-1,6-dihydropyridine-3-carbonitrile form under most pharmaceutically relevant conditions, particularly in the solid state and in polar solvents. This preference is driven by the thermodynamic stability of the lactam functionality, which is further enhanced by the electronic influence of the 3-cyano group and strong solvation effects in polar media. A multi-faceted analytical approach, combining NMR and UV-Vis spectroscopy with computational modeling, provides a comprehensive and self-validating framework for characterizing this equilibrium. For scientists and researchers in drug development, a thorough understanding and correct assignment of this tautomeric system are not merely academic exercises but are fundamental prerequisites for successful lead optimization, formulation, and intellectual property strategy.

References

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. Available at: [Link]

-

Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. ResearchGate. Available at: [Link]

-

1H NMR spectra (DMSO-d6, 300 MHz) of compounds 3g and 4g. Chemical... ResearchGate. Available at: [Link]

-

Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. Available at: [Link]

-

Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. ResearchGate. Available at: [Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. PubMed Central. Available at: [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. Available at: [Link]

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC. Available at: [Link]

-

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. NIH. Available at: [Link]

-

ChemInform Abstract: A Simple and Convenient Synthesis of Tautomeric (6 or 2)-Hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles. ResearchGate. Available at: [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. Available at: [Link]

-

The Equilibrium Constant. YouTube. Available at: [Link]

-

1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

-

Comparison of 1H NMR Spectra (in DMSO-d6 at 293.2 K at 700 MHz). ResearchGate. Available at: [Link]

-

Selected 1H-NMR chemical shifts for Compound 3 in DMSO-d6, CDCl3... ResearchGate. Available at: [Link]

-

Computed UV−vis spectra of the most significant tautomers/ conformers... ResearchGate. Available at: [Link]

-

Chapter 6: Manipulating Equilibrium Constants. YouTube. Available at: [Link]

-

13 Carbon NMR. University of Calgary. Available at: [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. Available at: [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

-

Quantum-chemical study on the relative stability of sildenafil tautomers. SpringerLink. Available at: [Link]

-

Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... ResearchGate. Available at: [Link]

-

A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. PubMed Central. Available at: [Link]

-

Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. Available at: [Link]

-

13C-NMR. University of Wisconsin-Madison. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical Study of Solvation Effects. ResearchGate. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

-

Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. PubMed Central. Available at: [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Available at: [Link]

Sources

- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000300) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

reactivity of hydroxyl and nitrile groups in 6-Hydroxynicotinonitrile

An In-Depth Technical Guide to the Core Reactivity of Hydroxyl and Nitrile Groups in 6-Hydroxynicotinonitrile

Abstract

This compound (CAS: 95891-30-8), a heterocyclic organic compound, stands as a pivotal intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1] Its value is derived from the unique electronic interplay and differential reactivity of its two primary functional groups: a nucleophilic hydroxyl group and an electrophilic nitrile group, both affixed to a pyridine core.[1] This guide provides a comprehensive analysis of the chemoselectivity of these functionalities. We will explore the underlying principles that govern their reactivity under various conditions—basic, acidic, and reductive—and provide field-proven protocols to enable researchers to selectively target either group with precision. This document serves as a technical resource for chemists in drug development and materials science, aiming to harness the synthetic versatility of this important building block.

Molecular Architecture and Electronic Landscape

This compound, with the molecular formula C₆H₄N₂O, presents a fascinating case of functional group dichotomy.[1] The pyridine ring, an electron-deficient aromatic system, influences both the hydroxyl and nitrile groups.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the hydroxyl (pyridinol) form and the pyridone form. For 6-hydroxypyridines, this equilibrium heavily favors the pyridone tautomer. This has significant implications for the "hydroxyl" group's reactivity, as it often behaves as an N-H group of an amide-like system, influencing its acidity and nucleophilicity. However, for the purpose of O-alkylation and acylation, it is the oxygen atom of the deprotonated species that typically acts as the nucleophile.

Caption: Tautomeric equilibrium of this compound.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 95891-30-8 | [1][2][3] |

| Molecular Formula | C₆H₄N₂O | [1][4] |

| Molecular Weight | 120.11 g/mol | [1][4] |

| Appearance | White to Yellow Solid | [5] |

| Melting Point | 223-225 °C | [6] |

| Purity | Typically ≥97% | [1][6] |

Chemistry of the Hydroxyl Group: A Nucleophilic Center

The hydroxyl group, or more accurately, the pyridone-pyridinol system, serves as the primary nucleophilic site, especially under basic conditions. Deprotonation by a suitable base generates a highly nucleophilic ambidentate anion, which readily participates in substitution reactions.

O-Alkylation and O-Arylation

The most common transformation of the hydroxyl group is its conversion to an ether via alkylation. This reaction proceeds efficiently by deprotonating the hydroxyl group with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide/phenoxide, which then displaces a leaving group on an alkyl halide or sulfonate.

-

Causality: The use of a base is critical. It converts the weakly nucleophilic -OH group into a potent anionic nucleophile, dramatically increasing the reaction rate. The choice of a polar aprotic solvent like DMF or DMSO helps to solvate the cation without solvating the nucleophile, further enhancing its reactivity.

Caption: Workflow for selective O-Alkylation of the hydroxyl group.

Protocol 2.1: Selective O-Methylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent & Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Stir the suspension vigorously. Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemistry of the Nitrile Group: An Electrophilic Hub

The nitrile group features a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[7][8]

Hydrolysis to Carboxylic Acid

One of the most synthetically useful transformations of the nitrile is its hydrolysis to a carboxylic acid, 6-hydroxynicotinic acid. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[7][8][9][10]

-

Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon. Water, a weak nucleophile, can then attack.[8][9]

-

Base-Catalyzed Mechanism: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[7]

Protocol 3.1: Acid-Catalyzed Nitrile Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 6 M aqueous solution of sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by LC-MS.

-

Workup: Cool the reaction mixture to room temperature, then carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a suitable base until the pH is ~4-5. The product, 6-hydroxynicotinic acid, will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.[11][12]

Reduction to Primary Amine or Aldehyde

The nitrile group can be selectively reduced. The choice of reducing agent dictates the outcome.[13]

-

To Primary Amine: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) will fully reduce the nitrile to a primary amine (6-(aminomethyl)pyridin-2-ol).[7][8][14][15]

-

To Aldehyde: A less powerful, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) allows for partial reduction. The reaction stops at the imine stage, which is then hydrolyzed to the corresponding aldehyde upon aqueous workup.[7][13]

Caption: Selective reduction pathways for the nitrile group.

Chemoselectivity: A Guide to Orthogonal Reactivity

The ability to selectively modify one functional group while leaving the other intact is paramount. The choice of reagents and reaction conditions is the key to achieving this orthogonality.

Summary of Selective Transformations

| Target Group | Reaction Type | Reagents & Conditions | Resulting Group | Selectivity Rationale |

| Hydroxyl | Alkylation | R-X, Base (K₂CO₃, NaH) in DMF | Ether (-OR) | Base deprotonates the -OH group, making it a superior nucleophile. The nitrile is unreactive under these conditions. |

| Nitrile | Hydrolysis | H₂SO₄ (aq) or NaOH (aq), Heat | Carboxylic Acid (-COOH) | Harsh acidic or basic conditions are required to hydrolyze the stable nitrile group. The hydroxyl is stable to these conditions. |

| Nitrile | Reduction | LiAlH₄ in THF; then H₂O | Primary Amine (-CH₂NH₂) | Strong hydride reagents are specific for the reduction of polar pi bonds like nitriles and carbonyls.[7][8][14] |

| Nitrile | Partial Reduction | DIBAL-H in Toluene, -78°C; then H₃O⁺ | Aldehyde (-CHO) | DIBAL-H is a milder reducing agent that allows for controlled partial reduction to the imine, which hydrolyzes to an aldehyde.[7][13] |

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution

While the primary focus is on the functional groups, their influence on the aromatic ring is also significant. In electrophilic aromatic substitution (SₑAr), the hydroxyl group is a powerful activating, ortho, para-directing group, while the nitrile is a deactivating, meta-directing group.[16][17][18]

-

Controlling Influence: The activating effect of the hydroxyl group overwhelmingly dominates. Therefore, electrophilic attack will be directed to the positions ortho (C5) and para (C3) to the hydroxyl group. The pyridine nitrogen itself is deactivating and will be protonated under typical SₑAr conditions (e.g., nitration, halogenation), further deactivating the ring.[19][20]

Caption: Directing effects in electrophilic aromatic substitution.

Conclusion

This compound is a synthetically versatile molecule whose utility is unlocked by a thorough understanding of the differential reactivity of its hydroxyl and nitrile functionalities. By carefully selecting reaction conditions—leveraging pH, temperature, and reagent choice—chemists can achieve high chemoselectivity. Basic conditions favor reactions at the nucleophilic hydroxyl center, while strongly acidic or reductive conditions target the electrophilic nitrile group. This guide provides the foundational principles and practical protocols to empower researchers in drug discovery and materials science to effectively and selectively manipulate this valuable chemical scaffold.

References

- This compound: Key Properties for Synthesis Chemists. Vertex AI Search.

- Chemistry of Nitriles. Chemistry LibreTexts.

- Reactivity of Nitriles. Chemistry LibreTexts.

- Nitrile reduction. Wikipedia.

- The Reduction of Nitriles. Chemistry LibreTexts.

- 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. PubChem.

- Reducing Nitriles. Ellesmere OCR A level Chemistry.

- 6-hydroxynicotinic acid - 5006-66-6. ChemSynthesis.

- Reactions of Nitriles. Chemistry Steps.

- 6-Hydroxy-nicotinonitrile | 94805-52-4. Sigma-Aldrich.

- Nitriles & Hydroxynitriles Revision Note. Save My Exams.

- Electrophilic Substitution. Chemistry LibreTexts.

- Electrophilic Substitution. Chemistry LibreTexts.

- This compound.

- 6-Hydroxypyridine-3-carboxylic acid 98. Sigma-Aldrich.

- 95891-30-8|this compound. BLD Pharm.

- This compound cas no.95891-30-8. Jilin haofei import and export trade Co.,Ltd.

- Directing Effects in Electrophilic Arom

- Electrophilic Aromatic Substitution reactions. Chemistry LibreTexts.

- Electrophilic Aromatic Substitutions You Need To Know!. YouTube.

- China this compound CAS No.: 95891-30-8 Manufacturers. Free Sample.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 95891-30-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS NO.95891-30-8, CasNo.95891-30-8 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Hydroxy-nicotinonitrile | 94805-52-4 [sigmaaldrich.com]

- 6. China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. savemyexams.com [savemyexams.com]

- 11. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ellesmere OCR A level Chemistry - 6.2.4 (c) Reducing Nitriles [sites.google.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Hydroxynicotinonitrile: A Pivotal Intermediate in Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of 6-Hydroxynicotinonitrile. With a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , this heterocyclic compound is a critical building block in the synthesis of a variety of pharmacologically active molecules.[1]

Core Molecular and Physicochemical Properties

This compound, also known by its synonyms 6-Hydroxy-3-cyanopyridine and its tautomeric form 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a solid, typically appearing as an off-white to pale yellow powder.[2] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position and a nitrile group at the 3-position. This unique arrangement of functional groups imparts versatile reactivity, making it a highly valuable intermediate in medicinal chemistry.[1]

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms. Spectroscopic evidence and theoretical studies indicate that the equilibrium predominantly favors the 6-oxo-1,6-dihydropyridine-3-carbonitrile (pyridone) form. This preference is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding, which stabilizes the pyridone tautomer.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 223-225 °C | [2] |

| CAS Number | 95891-30-8 | [1] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be approached through several routes, with a common and effective method involving the diazotization of an amino precursor followed by a Sandmeyer-type reaction. The following protocol is a representative, self-validating procedure derived from established methodologies for analogous compounds.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization of 6-Aminonicotinonitrile

-

In a reaction vessel equipped with a stirrer and thermometer, dissolve 6-aminonicotinonitrile in a dilute solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The endpoint can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) catalyst. This can be generated in situ by reacting copper(II) sulfate with a reducing agent like sodium sulfite in an aqueous solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) catalyst solution.

-

Gradually warm the reaction mixture to room temperature and then heat to approximately 50-60 °C. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically complete when gas evolution ceases. This step validates the successful conversion of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

-

The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water to remove any inorganic salts.

-

For purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be consistent with a 3,6-disubstituted pyridine system.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon attached to the nitrile group (C3), the hydroxyl/oxo group (C6), and the other ring carbons provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the C=O stretch of the predominant pyridone tautomer (around 1650-1690 cm⁻¹), and N-H stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of 120.11, confirming the elemental composition.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 6-substituted nicotinonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Diagram of Kinase Inhibition

Caption: Competitive inhibition of ATP binding by a 6-substituted nicotinonitrile-based inhibitor.

This compound serves as a key starting material for the synthesis of more complex molecules that can act as competitive inhibitors at the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase active site. The pyridine ring provides a rigid scaffold for the precise positioning of other pharmacophoric groups.

For instance, derivatives of the nicotinonitrile core have been identified as potent inhibitors of:

-

Janus Kinases (JAKs): The 6-substituted nicotinonitrile framework is a core component of selective JAK inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.

-

Pim Kinases: These serine/threonine kinases are overexpressed in several cancers. Nicotinonitrile derivatives have shown promise as potent Pim kinase inhibitors, inducing apoptosis in cancer cells.

The versatility of the hydroxyl and nitrile groups in this compound allows for a wide range of chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

This compound is a fundamentally important heterocyclic intermediate with a rich chemical profile. Its tautomeric nature and the dual reactivity of its hydroxyl and nitrile functionalities make it an invaluable tool for synthetic and medicinal chemists. The established role of the nicotinonitrile scaffold in the design of potent kinase inhibitors underscores the significance of this compound in the ongoing quest for novel therapeutics. This guide provides a foundational understanding for researchers to harness the full potential of this versatile molecule in their drug discovery and development endeavors.

References

- Vertex AI Search. (2026). This compound: Key Properties for Synthesis Chemists.

- Google Patents. (n.d.). CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

- ARKIVOC. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3][4]-annelated rings and oxygen at the[4]-position.

- ACS Publications. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid.

- National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

- Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650.

- BTEC Applied Science Level 3 - Unit 19 Assignment 2. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- ACS Publications. (2010). One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition.

- Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- BLD Pharm. (n.d.). 95891-30-8|this compound.

- Santa Cruz Biotechnology. (n.d.). 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile.

- YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.

- Alfa Chemical. (2020). China this compound CAS No.: 95891-30-8 Manufacturers - Free Sample.

- ARKIVOC. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.

- MedchemExpress.com. (n.d.).

- Benchchem. (2025).

- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile.

- ACS Publications. (n.d.). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry.

- ResearchGate. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)

- ResearchGate. (n.d.). Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione....

- ResearchGate. (n.d.). Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione....

- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5)IR1.

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Wikipedia. (n.d.). Sandmeyer reaction.

- The Royal Society of Chemistry. (n.d.). 3.

- ACS Omega. (2022).